molecular formula C24H23N3O4 B2891227 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 2059971-10-5

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B2891227
CAS-Nummer: 2059971-10-5
Molekulargewicht: 417.465
InChI-Schlüssel: KUNOPFHLIBIAHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound featuring a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) -protected piperidine moiety linked to a pyrazole ring with a carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . This compound’s structure combines rigidity from the piperidine ring with the aromaticity of pyrazole, making it a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing peptidomimetics or enzyme inhibitors.

Eigenschaften

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)22-11-14-27(25-22)16-9-12-26(13-10-16)24(30)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11,14,16,21H,9-10,12-13,15H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNOPFHLIBIAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059971-10-5
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrazole derivative with a piperidine precursor, often through nucleophilic substitution or addition reactions.

    Attachment of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically done using Fmoc-Cl in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides (for nucleophilic substitution) and Lewis acids (for electrophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The pyrazole ring may interact with metal ions or other biomolecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole/Triazole Cores

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Applications/Properties References
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid Pyrazole Piperidin-4-yl, -COOH at C3 413.48 Peptide synthesis; intermediate for inhibitors
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-5-carboxylic acid Pyrazole Piperidin-3-yl, -CH3 at C4, -COOH at C5 427.50 (calc.) Enhanced steric bulk for targeted binding
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Piperidin-4-yl, -COOH at C4 390.39 Click chemistry; bioconjugation applications
5-(Difluoromethyl)-1-(1-Fmoc-piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole -CF2H at C5, piperidin-4-yl, -COOH at C4 468.50 Fluorinated probes for imaging/drug discovery

Key Observations:

  • Core Heterocycle: Pyrazole-based compounds (e.g., target molecule) exhibit planar aromaticity, favoring π-π stacking in protein binding, whereas triazole derivatives (e.g., ) are often used in click chemistry due to their stability and reactivity with alkynes.
  • Substituent Position: Piperidine at position 4 (target compound) vs. position 3 (e.g., ) alters spatial orientation, impacting interactions with biological targets.
  • Functional Groups: The -COOH group enables conjugation with amines or alcohols, while fluorinated derivatives (e.g., ) enhance metabolic stability and bioavailability.

Modifications on the Piperidine Ring

Compound Name Piperidine Modification Molecular Weight Impact on Properties References
FMOC-4-Cyclohexyl-piperidine-4-carboxylic acid Cyclohexyl substituent at C4 481.55 (calc.) Increased hydrophobicity; improved membrane penetration
(S)-2-((Fmoc)amino)-3-(1-Boc-piperidin-4-yl)propanoic acid Boc-protected piperidine 494.58 Dual protection (Fmoc + Boc) for sequential deprotection
1-(1-Fmoc-azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Azetidine (4-membered ring) 390.39 Higher ring strain; conformational restraint

Key Observations:

  • Substituents: Cyclohexyl groups enhance lipophilicity, aiding in blood-brain barrier penetration , while Boc groups allow orthogonal deprotection strategies .

Ester vs. Carboxylic Acid Derivatives

Compound Name Functional Group Synthesis Route Applications References
Methyl 5-(2-methoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate Ester (-COOCH3) Suzuki coupling; esterification Prodrug forms; improved solubility
1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid Carboxylic acid Hydrolysis of ester precursor (e.g., NaOH/MeOH) Direct conjugation in solid-phase synthesis

Key Observations:

  • Ester Derivatives: Serve as precursors for carboxylic acids, offering tunable solubility during synthesis .
  • Hydrolysis Conditions: Basic hydrolysis (e.g., NaOH/MeOH) efficiently converts esters to acids, critical for late-stage functionalization .

Biologische Aktivität

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is a compound featuring a complex structure that includes a pyrazole ring, a carboxylic acid group, and a piperidine moiety. These structural components suggest potential biological activities, particularly in the realms of antimicrobial and antimalarial properties. This article reviews the biological activity of this compound, synthesizing available data from various studies.

  • Molecular Formula : C24H23N3O4
  • Molecular Weight : 417.46 g/mol
  • CAS Number : 2091853-19-7

Biological Activity Overview

The biological activity of compounds similar to 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid has been explored in various studies. While specific research on this exact compound is limited, its structural analogs and related pyrazole derivatives have demonstrated significant biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit antimicrobial properties. For instance, studies on related compounds have shown:

  • Dose-dependent antimicrobial effects : Higher concentrations generally yield greater antimicrobial activity against various bacterial strains .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have been reported to have MIC values as low as 12.5 mg/mL against specific bacteria like Bacillus subtilis .

Antimalarial Activity

The potential antimalarial activity of pyrazole derivatives has also been documented:

  • In vitro studies : Compounds similar to 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum .
  • In vivo studies : Animal models treated with these compounds displayed significant improvements in packed cell volume (PCV), indicating potential as antimalarial agents .

Case Studies and Research Findings

While direct studies on the specific compound are scarce, related research provides insights into its potential applications:

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several pyrazole derivatives and evaluated their antimicrobial and antimalarial activities. The findings suggested that:

  • Compounds with nitrogen and sulfur functionalities exhibited enhanced activity against Plasmodium falciparum.
  • The incorporation of metal complexes increased the efficacy of the ligands in antimicrobial assays .

Study 2: Antimicrobial Properties of Related Compounds

Another investigation focused on the antimicrobial properties of structurally similar compounds:

CompoundBacterial StrainMIC (mg/mL)
Pyrazole Derivative ABacillus subtilis12.5
Metal Complex BStaphylococcus aureus25

These results underscore the potential for developing new antimicrobial agents based on the pyrazole framework.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are critical steps for ensuring purity?

The synthesis typically involves:

Fmoc Protection : The piperidine nitrogen is protected using 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent steps .

Cyclization : Formation of the pyrazole ring via cyclization reactions under controlled conditions (e.g., using NaH in DMF) .

Purification : Chromatography (HPLC or flash column) is critical to achieve >95% purity, as impurities can interfere with downstream biological assays .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity, particularly stereochemistry and Fmoc-group retention .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 418.453 vs. theoretical) .
  • HPLC : Assess purity and monitor stability under varying pH/temperature conditions .

Q. What are the primary research applications of this compound?

  • Peptide Synthesis : The Fmoc group enables temporary protection of amines during solid-phase peptide synthesis (SPPS), facilitating complex peptide assembly .
  • Enzyme Inhibition Studies : The pyrazole and piperidine moieties suggest potential interactions with enzymes like kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require inert atmospheres to prevent hydrolysis .
  • Temperature Control : Maintaining 0–25°C during Fmoc deprotection (using piperidine) minimizes side reactions .
  • Catalyst Screening : Transition metals (e.g., Pd/C) may accelerate cyclization but require rigorous post-reaction purification .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Purity Verification : Reanalyze compound batches via HPLC to rule out degradation products .
  • Assay Reproducibility : Validate protocols (e.g., enzyme inhibition assays) using positive controls like staurosporine for kinase studies .
  • Structural Confirmation : X-ray crystallography or 2D-NMR can identify stereochemical discrepancies impacting activity .

Q. What strategies mitigate instability during long-term storage?

  • Storage Conditions : Store at –20°C in amber vials under argon to prevent Fmoc-group cleavage and oxidation .
  • Lyophilization : Freeze-drying in acidic buffers (pH 4–5) enhances stability compared to aqueous solutions .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with enzymes (e.g., PI3K) to identify key residues (e.g., Lys802) .
  • MD Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions to refine SAR hypotheses .

Q. What modifications to the pyrazole ring could enhance bioactivity?

  • Substituent Addition : Introducing electron-withdrawing groups (e.g., –CF₃) at the 5-position may improve binding affinity to hydrophobic enzyme pockets .
  • Ring Expansion : Replacing pyrazole with imidazole or triazole alters hydrogen-bonding patterns, as seen in analogs with improved IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.